

2-(4-Formylphenoxy)acetonitrile molecular weight and formula

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Compound of Interest

Compound Name: 2-(4-Formylphenoxy)acetonitrile

Cat. No.: B112567

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An In-Depth Technical Guide to **2-(4-Formylphenoxy)acetonitrile** (C₉H₇NO₂) for Advanced Research Applications

Introduction

2-(4-Formylphenoxy)acetonitrile is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. Its molecular architecture, featuring a phenoxy ether scaffold functionalized with both a reactive formyl (aldehyde) group and a versatile nitrile group, establishes it as a valuable synthetic intermediate.^[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its core properties, a robust synthesis protocol, an exploration of its chemical reactivity, and its applications as a molecular building block.

Core Molecular Profile

The fundamental identity of a chemical compound is rooted in its structural and physical properties. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO ₂	[2][3]
Molecular Weight	161.16 g/mol	[1][2][3]
CAS Number	385383-45-9	[2][3]
IUPAC Name	2-(4-Formylphenoxy)acetonitrile	[4]
InChI	1S/C9H7NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,6H2	[3]
InChIKey	RHOUEVUVWQOUMH-UHFFFAOYSA-N	[3]
SMILES	<chem>N#CCOC1=CC=C(C=C1)C=O</chem>	

Table 2: Physical and Handling Data

Property	Value	Source(s)
Appearance	Solid / Liquid	
Boiling Point	146-148 °C at 0.1 mmHg	[2][3][5]
Storage Conditions	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	[1][3]

Synthesis and Mechanism

The most direct and industrially scalable approach to synthesizing **2-(4-Formylphenoxy)acetonitrile** is via the Williamson ether synthesis. This classical organic reaction provides a reliable method for forming the key ether linkage.

Principle of Synthesis

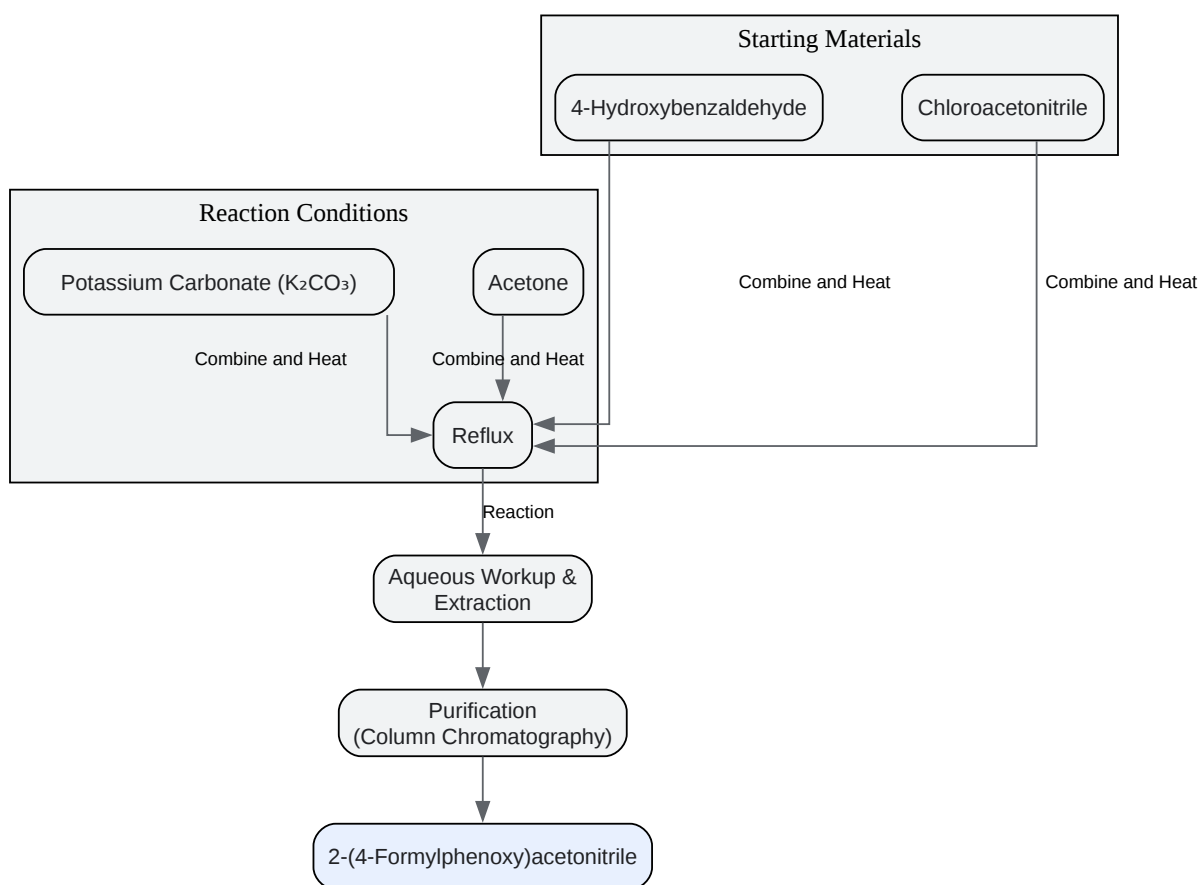
The synthesis involves the nucleophilic substitution reaction between the phenoxide ion of 4-hydroxybenzaldehyde and an electrophilic haloacetonitrile, typically chloroacetonitrile. A mild

base is required to deprotonate the phenolic hydroxyl group, thereby activating it as a potent nucleophile.

Causality of Reagent Choice:

- 4-Hydroxybenzaldehyde: Serves as the aromatic backbone. Its phenolic proton is sufficiently acidic ($pK_a \approx 7.6$) to be removed by a common, non-hydrolytic base like potassium carbonate.^{[6][7]}
- Chloroacetonitrile: Acts as the electrophile. The chlorine atom is a good leaving group, readily displaced by the phenoxide nucleophile.
- Potassium Carbonate (K_2CO_3): A widely used base in this reaction type due to its low cost, moderate reactivity, and ease of removal from the reaction mixture. It is strong enough to deprotonate the phenol without causing unwanted side reactions with the aldehyde or nitrile moieties.^[8]
- Acetone or Acetonitrile (Solvent): These polar aprotic solvents are ideal as they effectively dissolve the reactants and facilitate the S_N2 reaction mechanism without interfering with the reaction chemistry.

Diagram of Synthetic Workflow



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Caption: Williamson ether synthesis workflow for **2-(4-Formylphenoxy)acetonitrile**.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

- Reaction Setup:
 - To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and acetone (10 mL per gram of 4-hydroxybenzaldehyde).
- Addition of Reagents:
 - Begin vigorous stirring to create a fine suspension.
 - Add chloroacetonitrile (1.2 eq) to the mixture dropwise via a syringe or dropping funnel.
- Reaction Execution:
 - Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours.
 - Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 4-hydroxybenzaldehyde spot indicates reaction completion.
- Workup and Isolation:
 - Cool the mixture to room temperature and filter to remove the inorganic salts (K_2CO_3 and KCl).
 - Wash the filter cake with a small amount of acetone.
 - Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
 - Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
 - Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purification:
 - Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure **2-(4-Formylphenoxy)acetonitrile**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **2-(4-Formylphenoxy)acetonitrile** stems from the orthogonal reactivity of its two functional groups, allowing for selective transformations.^[1]

Reactions of the Aldehyde Group

The formyl group is a classic electrophilic site, enabling numerous carbon-carbon and carbon-heteroatom bond-forming reactions:

- Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-(4-carboxyphenoxy)acetonitrile, using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.
- Reduction: Selective reduction to the benzyl alcohol, 2-(4-(hydroxymethyl)phenoxy)acetonitrile, is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).
- Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) yields the corresponding amine derivative.
- Condensation Reactions: Serves as an electrophile in Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensation reactions to form alkenes. It also forms Schiff bases (imines) upon reaction with primary amines.^{[1][7]}

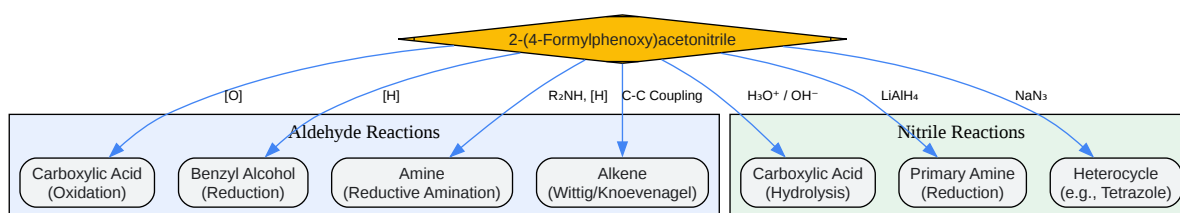
Reactions of the Nitrile Group

The nitrile group offers a different set of synthetic possibilities:

- Hydrolysis: Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.

- Reduction: Can be reduced to a primary amine, 2-(4-formylphenoxy)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.
- Cyclization: The nitrile can act as an electrophile or participate in cycloaddition reactions, making it a key component for the synthesis of nitrogen-containing heterocycles like tetrazoles.^[1]

Diagram of Chemical Reactivity



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Caption: Reactivity map showing transformations of the aldehyde and nitrile groups.

Applications in Research and Drug Development

The unique structure of **2-(4-Formylphenoxy)acetonitrile** makes it a strategic precursor in several high-value research areas.

- **Pharmaceutical Intermediate:** The nitrile group is a common functional group in many pharmaceuticals, and acetonitrile itself is a key reagent and solvent in the industry.^{[9][10][11]} This compound provides a scaffold that can be elaborated into more complex drug candidates. Its dual handles allow for the sequential addition of different pharmacophoric elements, facilitating the construction of compound libraries for high-throughput screening.^[1]
- **Heterocyclic Synthesis:** The ability to convert both the aldehyde and nitrile groups into amines, acids, or other reactive handles makes this molecule an ideal starting point for

constructing diverse heterocyclic ring systems (e.g., quinolines, benzimidazoles), which form the core of countless bioactive molecules.

- **Materials Science:** The combination of an aromatic ring and polar functional groups suggests potential for use as a monomer or precursor in the development of novel polymers or functional materials with specific electronic or optical properties.^[9]

Safety and Handling

Proper handling of **2-(4-Formylphenoxy)acetonitrile** is essential to ensure laboratory safety. The compound is classified as hazardous.

Table 3: GHS Hazard and Safety Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	^[1]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Handling Recommendations:

- Always use this chemical within a certified chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
- Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
- Store the container tightly sealed in a cool, dry, and well-ventilated area under an inert atmosphere as recommended.^{[1][3]}

Conclusion

2-(4-Formylphenoxy)acetonitrile is more than a simple organic molecule; it is a versatile platform for chemical innovation. Its well-defined structure, accessible synthesis, and orthogonal functional groups provide researchers with a powerful tool for constructing complex molecular targets. From serving as a core fragment in drug discovery programs to a precursor for novel materials, its potential applications are broad and significant, making it a compound of considerable value to the scientific research community.

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